Ethyl 2-chloro-3-hydroxyacrylate

Catalog No.
S13445883
CAS No.
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-3-hydroxyacrylate

Product Name

Ethyl 2-chloro-3-hydroxyacrylate

IUPAC Name

ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3-

InChI Key

OQIYGSPEMWMAFA-ARJAWSKDSA-N

Canonical SMILES

CCOC(=O)C(=CO)Cl

Isomeric SMILES

CCOC(=O)/C(=C/O)/Cl

Ethyl 2-chloro-3-hydroxyacrylate (CAS 10229-12-6), which exists in tautomeric equilibrium with its keto form ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1), is a highly versatile, bifunctional C3 building block. Featuring both an alpha-chloro ester and an enol/aldehyde equivalent, it is primarily procured for the regioselective construction of 5- and 6-membered heterocycles, including imidazo[1,2-a]pyridines, thiazoles, and oxazoles . In pharmaceutical and agrochemical manufacturing, this compound is valued for its ability to undergo orthogonal, one-pot tandem cyclizations with amidines, thioureas, and 2-aminopyridines [1]. Its unique substitution pattern makes it an irreplaceable precursor for synthesizing unhindered heterocyclic cores required for modern kinase inhibitors and antiviral agents.

Attempting to substitute ethyl 2-chloro-3-hydroxyacrylate with closely related beta-keto esters fundamentally alters the structural and operational outcome of the synthesis. Replacing it with ethyl 2-chloroacetoacetate introduces an unavoidable methyl group into the resulting heterocycle, which can cause severe steric clashes in tight target binding pockets and abolish API efficacy [1]. Conversely, utilizing unchlorinated analogs like ethyl 3-oxopropanoate deprives the system of its dual electrophilic centers, forcing manufacturers to adopt lower-yield, multi-step halogenation sequences that increase process mass intensity (PMI) [2]. Furthermore, procuring the free keto form instead of the stabilized enolate salt introduces cold-chain logistics and thermal degradation risks that complicate bulk manufacturing .

Regioselective Control in Heterocycle Core Assembly

When synthesizing heterocyclic active pharmaceutical ingredients (APIs), the substitution pattern of the core ring is critical for target binding. Ethyl 2-chloro-3-hydroxyacrylate acts as a precise C3 building block that yields strictly C-unsubstituted heterocycles at the beta-position (e.g., imidazo[1,2-a]pyridine-3-carboxylates) . In contrast, substituting this precursor with the closely related ethyl 2-chloroacetoacetate forces a methyl group into the resulting heterocycle structure. This unintended methylation can cause severe steric clashes in tight enzymatic pockets, such as the c-kit kinase domain, completely abolishing biological activity [1].

Evidence DimensionCore substitution pattern in cyclized product
Target Compound DataYields 100% des-methyl heterocyclic cores (unsubstituted at the beta-carbon)
Comparator Or BaselineEthyl 2-chloroacetoacetate (Yields 100% 4-methyl-substituted heterocycles)
Quantified DifferenceComplete structural divergence (des-methyl vs. methylated core) dictating downstream API viability
ConditionsCondensation with amidines or 2-aminopyridines

Procurement of the exact des-methyl precursor is non-negotiable for synthesizing unhindered API scaffolds that must fit into specific biological target pockets.

One-Pot Cyclization Efficiency for Imidazo[1,2-a]pyridines

Industrial scale-up of imidazo[1,2-a]pyridine cores relies on minimizing process mass intensity and step count. The dual electrophilic nature of ethyl 2-chloro-3-hydroxyacrylate enables a direct, one-pot condensation with 2-aminopyridines. Under mild conditions (EtOH, 80 °C), this direct cyclization achieves up to 93% yield of the functionalized core . Attempting to use a cheaper, unchlorinated baseline like ethyl 3-oxopropanoate requires a multi-step sequence involving subsequent halogenation, which typically degrades the overall yield to below 50% and requires harsher reagents [1].

Evidence DimensionOverall yield and process steps for core synthesis
Target Compound DataUp to 93% yield of functionalized imidazo[1,2-a]pyridine core in a single step
Comparator Or BaselineEthyl 3-oxopropanoate + halogenation (<50% overall yield across multiple steps)
Quantified Difference>40% absolute increase in overall yield and elimination of 1-2 synthetic steps
ConditionsReaction with 4-(trifluoromethyl)pyridin-2-amine in EtOH at 80 °C

Drastically reduces process mass intensity (PMI) and reactor time, making it the superior choice for industrial pharmaceutical manufacturing.

Chemoselectivity in Thiazole and Selenazole Scaffolding

The exact position of the halogen in beta-keto ester building blocks dictates the topological outcome of cyclization reactions. Ethyl 2-chloro-3-hydroxyacrylate (the 2-chloro isomer) reacts with thioureas or selenoacetamides to exclusively form 5-carboxylate derivatives (e.g., ethyl 2-aminothiazole-5-carboxylate) [1]. If a buyer mistakenly procures the isomer ethyl 4-chloro-3-oxobutanoate, the altered electrophilic trajectory strictly yields the 4-acetate derivative instead [2]. This complete divergence in regiochemistry means the isomers are entirely non-interchangeable.

Evidence DimensionRegiochemical outcome of cyclization
Target Compound Data100% regioselectivity for 5-carboxylate derivatives
Comparator Or BaselineEthyl 4-chloro-3-oxobutanoate (100% regioselectivity for 4-acetate derivatives)
Quantified DifferenceComplete topological shift in the functional group vector
ConditionsCondensation with thioureas or selenoacetamides

Buyers must procure the exact 2-chloro isomer to ensure the correct vectorization of the ester group for subsequent API functionalization.

Process Stability and Handling of the Enolate Salt Form

Handling pure beta-keto alpha-chloro esters presents significant logistical challenges; the free keto form (ethyl 2-chloro-3-oxopropanoate) is a low-melting solid (mp ~20 °C) that is prone to thermal degradation and typically requires cold-chain transportation . However, procuring the compound as its enolate salt (e.g., ethyl 2-chloro-3-hydroxyacrylate potassium salt) transforms the material into a highly stable, free-flowing solid [1]. This salt form exhibits extended shelf-life at ambient conditions and prevents premature polymerization, allowing for highly reproducible stoichiometric control during bulk manufacturing.

Evidence DimensionThermal stability and physical state
Target Compound DataPotassium salt form: stable solid at ambient conditions (no cold-chain required)
Comparator Or BaselineFree keto form (mp ~20 °C, requires 2-8 °C cold-chain logistics to prevent degradation)
Quantified DifferenceElimination of cold-chain requirements and significant increase in shelf-life and handling precision
ConditionsBulk storage and continuous manufacturing environments

Procuring the enolate salt form simplifies industrial supply chains, eliminates cold-chain costs, and improves stoichiometric precision during bulk manufacturing.

Synthesis of c-Kit and PDGFR Kinase Inhibitors

Because it yields strictly des-methyl heterocyclic cores, this compound is the optimal C3 building block for constructing imidazo[1,2-a]pyridine-3-carboxamide scaffolds. These unhindered structures are critical for fitting into the tight enzymatic binding pockets required for effective c-kit and PDGFR kinase inhibition [1].

Regioselective Construction of Thiazole and Oxazole Fragments

Leveraging its precise 2-chloro substitution, the compound is heavily procured for the one-pot synthesis of 5-carboxylate derivatives, such as ethyl 2-aminothiazole-5-carboxylate and ethyl 2-aminooxazole-5-carboxylate, which serve as essential vectors in agrochemical and pharmaceutical libraries [2].

Industrial-Scale Heterocycle Manufacturing

When procured in its stable potassium enolate salt form, the compound bypasses the cold-chain requirements of its free keto counterpart. This makes it highly suitable for bulk continuous manufacturing, where process mass intensity (PMI) reduction and high one-pot yields (up to 93%) are paramount [1].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.0083718 g/mol

Monoisotopic Mass

150.0083718 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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